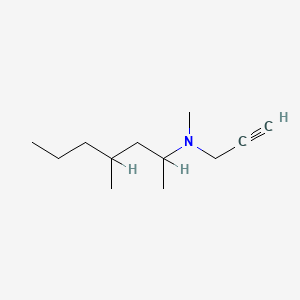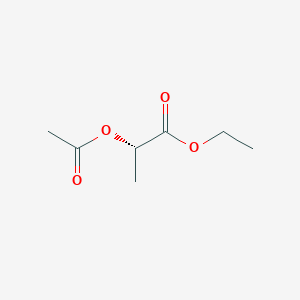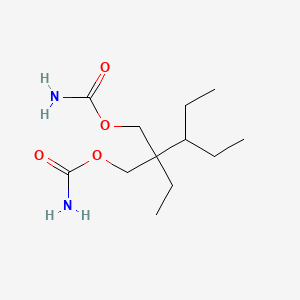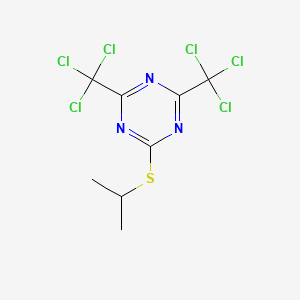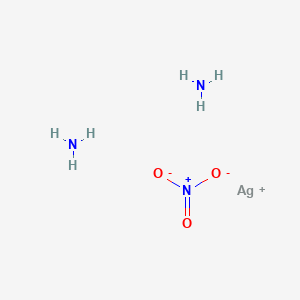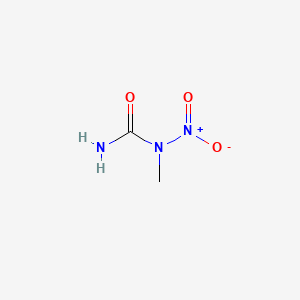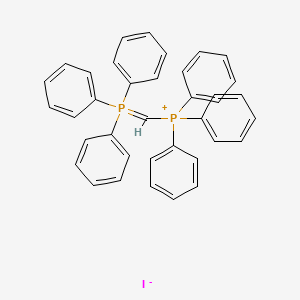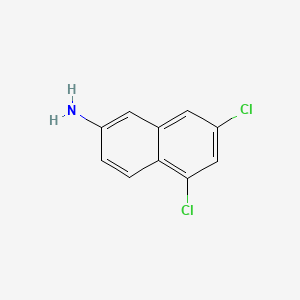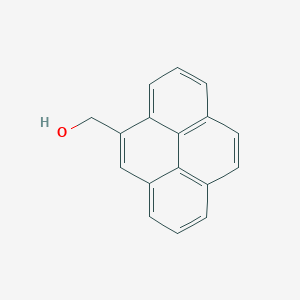
(Pyren-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyren-4-YL)methanol, also known as 4-Pyrenemethanol, is an organic compound with the molecular formula C₁₇H₁₂O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a hydroxymethyl group attached to the fourth position of the pyrene ring. This compound is notable for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Pyren-4-YL)methanol can be synthesized through several methods. One common approach involves the reduction of pyrene-4-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(Pyren-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyrene-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can convert it to pyrene-4-methane using stronger reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous THF.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Pyrene-4-methane.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Pyren-4-YL)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Pyren-4-YL)methanol largely depends on its application. In biological systems, it can intercalate with DNA, disrupting normal cellular processes. Its photophysical properties allow it to act as a fluorescent probe, emitting light upon excitation. In materials science, its rigid structure and electronic properties make it an excellent candidate for constructing MOFs and other advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrene: The parent compound, lacking the hydroxymethyl group.
Pyrene-4-carboxaldehyde: An intermediate in the synthesis of (Pyren-4-YL)methanol.
Pyrene-4-carboxylic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its combination of a polycyclic aromatic hydrocarbon structure with a functional hydroxymethyl group. This combination imparts unique photophysical properties and reactivity, making it valuable in diverse applications ranging from materials science to biological research .
Propriétés
Numéro CAS |
22245-54-1 |
|---|---|
Formule moléculaire |
C17H12O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
pyren-4-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9,18H,10H2 |
Clé InChI |
LABNFNHSRBDQDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)

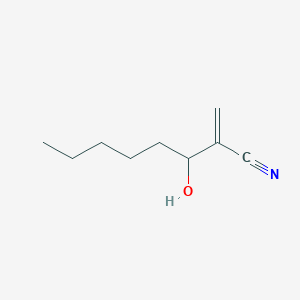
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
